Dodecyl Methanethiosulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dodecyl Methanethiosulfonate is an organic compound with the chemical formula C₁₃H₂₈O₂S₂. It appears as a colorless to pale yellow liquid and is known for its low volatility and good solubility in organic solvents such as ethanol and acetone. It is sparingly soluble in water . This compound is primarily used as a reagent in organic synthesis, particularly for constructing S-S bonds, and as a cross-linking agent .

Biochemical Analysis

Biochemical Properties

Dodecyl Methanethiosulfonate interacts with various biomolecules, particularly thiols, forming mixed disulfides . This interaction plays a crucial role in its biochemical reactions. It has been used to probe the structures of the ACh receptor channel, the GABA receptor channel, and lactose permease .

Molecular Mechanism

The molecular mechanism of this compound involves its rapid and specific reaction with thiols to form mixed disulfides This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules containing thiols

Preparation Methods

Dodecyl Methanethiosulfonate can be synthesized through the reaction of dodecanol with carbon disulfide. The general synthetic route involves the following steps:

Reaction of Dodecanol with Carbon Disulfide: Dodecanol reacts with carbon disulfide in the presence of a base to form dodecyl xanthate.

Oxidation: The dodecyl xanthate is then oxidized to form this compound.

In industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure to maximize efficiency .

Chemical Reactions Analysis

Dodecyl Methanethiosulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form thiols.

Substitution: It reacts specifically and rapidly with thiols to form mixed disulfides

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and thiol-containing compounds for substitution reactions. The major products formed from these reactions are sulfonic acids, thiols, and mixed disulfides, respectively .

Scientific Research Applications

Dodecyl Methanethiosulfonate has diverse applications in scientific research:

Mechanism of Action

Dodecyl Methanethiosulfonate exerts its effects by reacting specifically and rapidly with thiols to form mixed disulfides. This reaction is crucial in probing the structures of receptor channels and other biological molecules. The molecular targets include thiol groups present in proteins and enzymes, and the pathways involved are primarily related to thiol-disulfide exchange reactions .

Comparison with Similar Compounds

Dodecyl Methanethiosulfonate is unique compared to other similar compounds due to its specific reactivity with thiols and its ability to form stable mixed disulfides. Similar compounds include:

Methyl Methanethiosulfonate: A smaller analog that also reacts with thiols but has different solubility and reactivity profiles.

Ethyl Methanethiosulfonate: Another analog with similar reactivity but different physical properties.

Propyl Methanethiosulfonate: Similar in reactivity but varies in chain length and solubility.

These compounds share the ability to form disulfides but differ in their physical properties and specific applications.

Biological Activity

Dodecyl Methanethiosulfonate (DMS) is a compound of significant interest in biochemical research due to its unique properties and interactions with biological systems. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

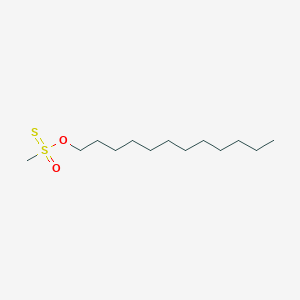

This compound is an organosulfur compound characterized by a long hydrophobic dodecyl chain attached to a methanethiosulfonate group. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₂H₂₅O₂S₂

- Molecular Weight : 253.36 g/mol

- CAS Number : 355803-77-9

The compound is soluble in organic solvents such as ethanol and ethyl acetate, making it versatile for various laboratory applications .

Mechanism of Biological Activity

This compound primarily interacts with thiol groups in proteins, facilitating the study of protein structure and function. The high intrinsic reactivity of MTS reagents like DMS allows for rapid modification of cysteine residues in proteins, which can be utilized to probe conformational changes and dynamics within biological systems .

Key Mechanisms:

- Modification of Cysteine Residues : DMS reacts with thiols, leading to the formation of disulfide bonds or thioether linkages. This property is exploited in site-directed mutagenesis and protein engineering.

- Ion Channel Studies : DMS has been used in the analysis of ion channel gating motions through the introduction of cysteines at specific sites, allowing researchers to study conformational changes upon activation .

Applications in Research

This compound has several applications across various fields:

- Proteomics : It serves as a tool for modifying proteins to study their functions and interactions.

- Membrane Protein Studies : DMS is used to investigate the dynamics of membrane proteins, particularly G-protein-coupled receptors (GPCRs) like rhodopsin. Studies have shown that DMS can stabilize different conformational states of these proteins, facilitating structural analysis through techniques like EPR spectroscopy .

- Drug Development : The compound is being explored for its potential in developing therapeutic agents through its ability to modify protein targets selectively.

Case Study 1: Rhodopsin Dynamics

A study utilized this compound to investigate the conformational changes in rhodopsin upon activation. Nitroxide sensors were introduced at specific sites within the protein, revealing significant structural rearrangements that are critical for its function as a light receptor. The findings indicated that DMS could effectively stabilize and characterize different conformational states of rhodopsin in micellar environments .

Case Study 2: Ion Channel Gating

Research on ion channels has demonstrated that DMS can be employed to modify cysteine residues strategically placed within the channel structure. This modification allowed for real-time monitoring of gating motions, providing insights into the mechanisms of ion transport across membranes. The rapid reaction kinetics of DMS facilitated these studies, enabling researchers to capture transient states during channel activation .

Table 1: Summary of Biological Activities Related to this compound

Properties

IUPAC Name |

dodecoxy-methyl-oxo-sulfanylidene-λ6-sulfane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-15-17(2,14)16/h3-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJPDFXOEXAGPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=S)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.